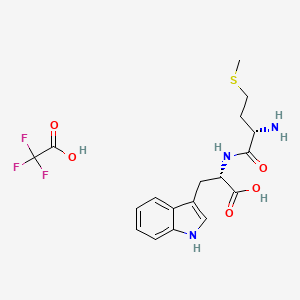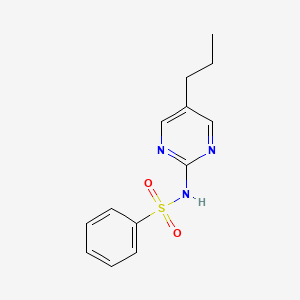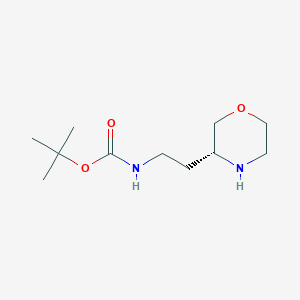![molecular formula C10H8N2OS B12936457 1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione CAS No. 22399-37-7](/img/structure/B12936457.png)
1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by a fused ring system that includes a chromene and an imidazole ring The presence of a thione group at the 2-position of the imidazole ring adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chromene derivatives with thiourea in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process. The choice of solvent and catalyst can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and ability to inhibit cell proliferation and migration.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione involves its interaction with specific molecular targets. In medicinal applications, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key signaling pathways . The compound’s ability to interact with enzymes and receptors is attributed to its unique structural features, which allow it to bind effectively to active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrochromeno[3,4-d]imidazol-4(1H)-one: Another compound with a similar fused ring system but with an oxygen atom instead of a sulfur atom.
Chromeno[3,4-d]imidazole derivatives: A class of compounds with varying substituents on the chromene and imidazole rings.
Uniqueness
3,4-Dihydrochromeno[3,4-d]imidazole-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different heteroatoms or substituents, leading to variations in their properties and applications.
Propriétés
Numéro CAS |
22399-37-7 |
|---|---|
Formule moléculaire |
C10H8N2OS |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
3,4-dihydro-1H-chromeno[3,4-d]imidazole-2-thione |
InChI |
InChI=1S/C10H8N2OS/c14-10-11-7-5-13-8-4-2-1-3-6(8)9(7)12-10/h1-4H,5H2,(H2,11,12,14) |
Clé InChI |
FJOGDKSBXPJUSO-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3O1)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)









![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)

